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An In-depth Technical Guide to the Mechanism of Action of ONC201

A Note on Nomenclature: Initial inquiries regarding "Onc112" have been redirected to

"ONC201" based on the context of the query. Onc112 is identified in the scientific literature as

a proline-rich antimicrobial peptide that inhibits bacterial protein synthesis. In contrast, the

request for a technical guide for researchers in drug development, focusing on signaling

pathways, strongly indicates an interest in the anti-cancer therapeutic agent ONC201. This

document will focus exclusively on ONC201, the founding member of the imipridone class of

anti-cancer compounds.

Executive Summary
ONC201 (dordaviprone) is a first-in-class, orally bioavailable small molecule of the imipridone

class with a novel dual mechanism of action that converges on the induction of apoptosis and

disruption of key cellular processes in cancer cells. It functions as a bitopic antagonist of the G-

protein coupled dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial

caseinolytic protease P (ClpP).[1][2][3] This dual engagement triggers a cascade of

downstream signaling events, including the activation of the integrated stress response (ISR),

inactivation of the Akt/ERK pathways, and subsequent upregulation of the TRAIL/DR5

apoptotic pathway.[4][5][6] ONC201 has demonstrated significant therapeutic potential,

particularly in H3 K27M-mutant diffuse midline gliomas, owing to its ability to cross the blood-

brain barrier.[7][8][9]

Core Mechanism of Action: Dual Target Engagement
The anti-cancer activity of ONC201 is initiated by its interaction with two distinct protein targets:
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Dopamine Receptor D2 (DRD2) Antagonism: ONC201 acts as a selective antagonist of the

D2-like dopamine receptors, DRD2 and DRD3.[4][10] This interaction is described as bitopic,

involving both orthosteric and allosteric binding sites on the receptor.[11][12] DRD2 is

overexpressed in various malignancies, including glioma, where it is implicated in pro-

survival signaling.[12][13] Antagonism of DRD2 by ONC201 disrupts these oncogenic

signals.[12]

Mitochondrial ClpP Agonism: ONC201 functions as an allosteric agonist of the mitochondrial

matrix protease ClpP.[1][14][15] Hyperactivation of ClpP by ONC201 leads to the

degradation of mitochondrial proteins, resulting in impaired oxidative phosphorylation and

mitochondrial dysfunction, which selectively induces apoptosis in cancer cells.[14][15][16]

Signaling Pathways and Cellular Effects
The dual engagement of DRD2 and ClpP by ONC201 initiates a coordinated network of anti-

cancer signaling pathways:

Integrated Stress Response (ISR) Activation: A primary consequence of ONC201 activity is

the induction of the ISR.[6][7][17] This involves the phosphorylation of eIF2α and the

subsequent upregulation of the transcription factors ATF4 and CHOP.[4][6] CHOP, in turn,

upregulates the expression of Death Receptor 5 (DR5).[6][16] In some hematological

malignancies, ONC201 can induce an atypical, eIF2α-independent ISR.[16][18]

Inactivation of Akt and ERK Signaling: ONC201 leads to the dual inactivation of the pro-

survival Akt and ERK signaling pathways.[4][5][19] This de-inhibition of the transcription

factor Foxo3a allows for its nuclear translocation.[4][19]

Upregulation of the TRAIL/DR5 Apoptotic Pathway: Nuclear Foxo3a promotes the

transcription of the TNF-related apoptosis-inducing ligand (TRAIL).[4][8][19] The concurrent

upregulation of TRAIL and its receptor DR5 (mediated by the ISR) creates a potent, p53-

independent apoptotic signal in tumor cells.[4][5][8]

Metabolic and Epigenetic Disruption: In H3 K27M-mutant gliomas, ONC201 has been shown

to disrupt integrated metabolic and epigenetic pathways.[1][20][21] This includes altering

tumor cell metabolism and reversing the pathogenic loss of H3K27me3.[1]

Below is a diagram illustrating the core signaling pathways modulated by ONC201.
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Caption: Core signaling pathways modulated by ONC201.
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Quantitative Data Summary
The following tables summarize key quantitative data related to the preclinical and clinical

evaluation of ONC201.

Table 1: Preclinical Pharmacodynamics

Parameter Value Cell/System Reference

Binding Affinity (Ki) for

DRD2/DRD3
3 µM In vitro binding studies [4]

ONC206 GI50 Range <78-889 nM
1,088 cancer cell lines

(GDSC)
[22]

TR Compound

Potency vs. ONC201

60- to 270-fold more

potent

Breast cancer cell

lines
[15]

Table 2: Clinical Pharmacokinetics & Dosing

Parameter Value Population Reference

Recommended Phase

II Dose (RP2D)
625 mg Adult patients [4][10]

Dosing Schedule

(Recurrent Glioma)

Once weekly or every

three weeks
Adult patients [4][10]

Pediatric Dosing Scaled by body weight Pediatric patients [3][23]

Plasma Cmax

(Pediatric)
2.3 µg/mL Pediatric patients [3]

Plasma Tmax

(Pediatric)
2.1 h Pediatric patients [3]

Plasma T1/2

(Pediatric)
8.4 h Pediatric patients [3]

Table 3: Clinical Efficacy in H3 K27M-Mutant Diffuse Midline Glioma (Recurrent)
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Endpoint Value Confidence Interval Reference

Overall Response

Rate (ORR)
20% 95% CI, 10.0%-33.7% [1][2][7]

Disease Control Rate 40% 95% CI, 26.4%-54.8% [2][7]

Median Duration of

Response
11.2 months

95% CI, 3.8-not

reached
[1][2][7]

Median Overall

Survival (Non-

recurrent at

enrollment)

~22 months N/A [9]

Progression-Free

Survival (PFS) at 6

months

35% N/A [2]

Progression-Free

Survival (PFS) at 12

months

30% N/A [2]

Experimental Protocols
Detailed methodologies for key experiments that have elucidated the mechanism of action of

ONC201 are described below.

DRD2/DRD3 Receptor Binding and Antagonism Assays
Objective: To determine the binding affinity and functional antagonism of ONC201 at

dopamine receptors.

Methodology:

Radioligand Competition Assays: Membranes from cells overexpressing DRD2 or DRD3

are incubated with a radiolabeled antagonist (e.g., [³H]methyl-spiperone) in the presence

of varying concentrations of ONC201. The displacement of the radioligand is measured to

calculate the inhibitory constant (Ki).[12]
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β-arrestin and cAMP Assays: Functional antagonism is assessed using cell-based reporter

assays. Cells expressing DRD2/DRD3 are stimulated with dopamine in the presence of

ONC201. The inhibition of dopamine-induced β-arrestin recruitment or changes in cAMP

levels are measured to confirm antagonistic activity.[12]

Schild Analysis: To determine the nature of the antagonism (competitive vs. non-

competitive), dopamine dose-response curves are generated in the presence of multiple

fixed concentrations of ONC201. A rightward shift in the EC50 with no change in the

maximum response indicates competitive antagonism, whereas a depression of the

maximum response is indicative of non-competitive antagonism.[11][12]

The workflow for determining DRD2 antagonism is visualized below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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